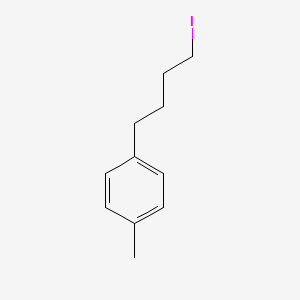

1-(4-Iodobutyl)-4-methylbenzene

Description

Contextual Significance of Iodinated Organic Compounds in Synthetic Chemistry

Iodinated organic compounds are of paramount importance in synthetic organic chemistry, providing versatile building blocks for the creation of various biologically active molecules. mdpi.com The introduction of an iodine atom into an organic molecule is a crucial step that opens up numerous pathways for further chemical transformations. mdpi.com These compounds are frequently utilized as reagents and intermediates in organic synthesis. mdpi.comwikipedia.org The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is readily cleaved, making iodo-substituted compounds highly reactive and thus valuable in a variety of reactions. wikipedia.orgfiveable.me This reactivity allows for the facile introduction of other functional groups through nucleophilic substitution or the formation of organometallic reagents. fiveable.me

The utility of iodinated compounds extends to various fields, including medicine, agriculture, and materials science. fiveable.me For instance, they are integral to the synthesis of many pharmaceuticals and agrochemicals. numberanalytics.comijrpr.com Furthermore, the development of greener and more efficient methods for the iodination of organic compounds, often utilizing molecular iodine or iodide salts in conjunction with environmentally benign oxidants, continues to be an active area of research. mdpi.com

Structural Features of 1-(4-Iodobutyl)-4-methylbenzene and Analogues

This compound is a disubstituted benzene (B151609) derivative with an iodobutyl group and a methyl group attached to the aromatic ring at positions 1 and 4, respectively. The key structural feature of this molecule is the presence of both an alkyl iodide and an aryl group. This combination of functionalities imparts a specific set of chemical properties and reactivity patterns to the compound.

The structural characteristics of this compound and its analogues can be understood by examining their fundamental components. The aromatic ring provides a stable scaffold, while the iodobutyl chain offers a reactive site for various chemical modifications. The methyl group on the benzene ring can influence the electronic properties of the aromatic system.

Below is a table summarizing key structural and physical properties of this compound and a related analogue, 4-iodotoluene.

| Property | This compound | 4-Iodotoluene |

| CAS Number | Not available | 624-31-7 chemsynthesis.com |

| Molecular Formula | C11H15I | C7H7I nist.gov |

| Molecular Weight | 274.14 g/mol nih.gov | 218.03 g/mol chemeo.com |

| Boiling Point | Not available | 211.5 °C chemsynthesis.com |

| Melting Point | Not available | 33-36 °C chemsynthesis.com |

| Density | Not available | 1.678 g/mL chemsynthesis.com |

| InChIKey | FQXNRBVROUKCMV-UHFFFAOYSA-N nih.gov | UDHAWRUAECEBHC-UHFFFAOYSA-N nist.gov |

This table is populated with available data and indicates where information could not be found.

Overview of Research Trajectories for Aryl and Alkyl Halides

The study of aryl and alkyl halides is a dynamic and continually evolving field within organic chemistry. numberanalytics.com These compounds are recognized as fundamental building blocks in organic synthesis and have wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. ijrpr.compatsnap.com

Historically, the synthesis of alkyl and aryl halides relied on traditional methods such as the halogenation of alkanes and the substitution reactions of alcohols. ijrpr.com However, recent advancements have focused on developing more efficient, sustainable, and environmentally friendly synthetic routes. numberanalytics.comijrpr.com This includes the use of transition metal catalysts and the implementation of green chemistry principles to minimize waste and environmental impact. numberanalytics.commdpi.com

Current research trends in alkyl and aryl halide chemistry include:

Development of Novel Reaction Methodologies: Researchers are actively exploring new catalytic systems, including the use of transition metals like palladium, nickel, and iron, to facilitate previously challenging transformations. numberanalytics.commdpi.com

Focus on Sustainable Chemistry: There is a significant push towards developing greener synthetic protocols that reduce the use of hazardous reagents and solvents. numberanalytics.com

Expansion of Applications: The unique properties of aryl and alkyl halides are being leveraged to create novel pharmaceuticals with improved properties, as well as advanced materials and agrochemicals. ijrpr.comnih.gov For example, the incorporation of halogens can enhance the lipophilicity and metabolic stability of drug candidates. ijrpr.comnih.gov

Mechanistic Studies: A deeper understanding of the reaction mechanisms governing the transformations of alkyl and aryl halides is crucial for the rational design of new synthetic methods and catalysts. ijrpr.com

The versatility of these compounds in reactions such as nucleophilic substitutions, eliminations, and cross-coupling reactions underscores their central role in modern organic synthesis. numberanalytics.compatsnap.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodobutyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15I/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRUKFKFDZYRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 1 4 Iodobutyl 4 Methylbenzene

Side-Chain Modifications of the Methylbenzene Moiety

The methyl group attached to the benzene ring in this compound is susceptible to various modifications, including oxidation and halogenation, due to the activating effect of the aromatic ring.

The methyl group of alkylbenzenes can be oxidized to a carboxylic acid group using strong oxidizing agents. youtube.commdpi.com This transformation is a common reaction for compounds bearing a benzylic hydrogen. youtube.com For this compound, the methyl group can be oxidized to a carboxyl group, which would yield 4-(4-iodobutyl)benzoic acid. This reaction is typically carried out using reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.comlibretexts.org The reaction generally requires heating to proceed at a reasonable rate. mdpi.com It is important to note that any alkyl group with at least one benzylic hydrogen can be oxidized to a carboxylic acid under these conditions. mdpi.com

Reaction Scheme: Oxidation of the Methyl Group

This compound + X₂ (X = Cl, Br) --(UV light or heat)--> 1-(4-Iodobutyl)-4-(halomethyl)benzene + HX

This compound + 3H₂ --(Catalyst, High Pressure, Heat)--> 1-(4-Iodobutyl)-4-methylcyclohexane

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways

Understanding the precise sequence of bond-breaking and bond-forming events is fundamental to controlling reaction outcomes. Mechanistic studies provide insight into the transient intermediates and transition states that govern the transformation of 1-(4-Iodobutyl)-4-methylbenzene.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are powerful methods for forming carbon-carbon bonds, and the iodo-substituent of this compound makes it a suitable substrate. nih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The 4-iodobutyl chain is susceptible to transformations typical of primary alkyl halides, primarily nucleophilic substitution (SN2) and elimination (E2) reactions.

In an SN2 mechanism, a nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide ion in a single, concerted step. This process involves a pentacoordinate transition state where the nucleophile and the leaving group are simultaneously bonded to the carbon atom. The reaction leads to an inversion of stereochemistry at the reaction center.

Alternatively, in the presence of a strong, sterically hindered base, an E2 elimination can occur, leading to the formation of an alkene. The E2 mechanism also proceeds in a single step through a transition state where the base is abstracting a proton from the carbon adjacent to the C-I bond, while the C=C double bond is forming and the iodide ion is departing.

Radical-mediated transformations can also occur, particularly under photochemical or radical initiator conditions. organic-chemistry.org This would involve the homolytic cleavage of the C-I bond to generate a primary alkyl radical, which can then participate in various propagation steps. escholarship.org

The toluene (B28343) moiety of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism. dalalinstitute.comlibretexts.org

Formation of the Arenium Ion: The electrophile attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. dalalinstitute.comuci.edu This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system and yielding the final product. masterorganicchemistry.com

The substituent already present on the ring, in this case, the methyl group and the 4-iodobutyl group, directs the position of the incoming electrophile. The methyl group is an activating, ortho-, para-director. The 4-iodobutyl group, being an alkyl group, is also activating and ortho-, para-directing due to the inductive effect. Therefore, electrophilic substitution on this compound is expected to yield predominantly products substituted at the positions ortho to the methyl group (positions 3 and 5).

Kinetic Studies and Reaction Rate Determination

Kinetic studies measure reaction rates to provide quantitative data about the mechanism, including the identification of the rate-determining step and the influence of reaction conditions.

The choice of solvent can have a profound impact on the rate of reactions involving this compound. The effects are best understood by considering the mechanism of the specific reaction.

For SN2 reactions , polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) are generally preferred. These solvents can solvate the cation but not the nucleophile, leaving the nucleophile "bare" and highly reactive, thus increasing the reaction rate. Protic solvents (e.g., water, ethanol) would solvate the nucleophile through hydrogen bonding, stabilizing it and decreasing its reactivity, which slows down the reaction.

For EAS reactions , the solvent can influence the generation of the electrophile. For example, in Friedel-Crafts alkylation, a non-polar solvent like CS₂ might be used, while in nitration, concentrated sulfuric acid acts as both a catalyst and the solvent. docbrown.info

Table 1: Illustrative Solvent Effects on Reaction Rates for Alkyl Halide Transformations

| Reaction Type | Solvent Class | Example Solvents | Effect on Nucleophile/Base | Expected Impact on Rate |

| SN2 | Polar Aprotic | Acetone, DMSO | Poorly solvates anions, increasing nucleophilicity. | Increases |

| SN2 | Polar Protic | Water, Ethanol | Strongly solvates anions via H-bonding, decreasing nucleophilicity. | Decreases |

| E2 | Polar Aprotic | DMSO | Increases base strength. | Increases |

| E2 | Polar Protic | Ethanol | Can act as a competing nucleophile (solvolysis). | May decrease or lead to side products |

Identifying the slowest step in a multi-step reaction mechanism is key to understanding its kinetics. chemguide.co.ukyoutube.com

Electrophilic Aromatic Substitution (EAS): As established, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the non-aromatic arenium ion intermediate. uci.edumasterorganicchemistry.comdocbrown.info The rate law for this reaction is typically second-order: Rate = k[Arene][Electrophile]. dalalinstitute.com

SN2 Reactions: Since this is a single-step reaction, that step is inherently the rate-determining step. The reaction exhibits second-order kinetics: Rate = k[Alkyl Halide][Nucleophile].

Table 2: Summary of Rate-Determining Steps and Expected Rate Laws

| Reaction Class | Rate-Determining Step (RDS) | General Rate Law |

| Electrophilic Aromatic Substitution | Formation of the arenium ion docbrown.info | Rate = k[this compound][Electrophile] |

| SN2 Nucleophilic Substitution | Concerted displacement of iodide by nucleophile | Rate = k[this compound][Nucleophile] |

| Palladium-Catalyzed Cross-Coupling | Varies (e.g., Oxidative Addition) | Complex; depends on the specific catalytic cycle |

Kinetic Isotope Effect Studies

Currently, there is a lack of specific studies in the peer-reviewed literature that focus on the kinetic isotope effect (KIE) in reactions directly involving this compound. The kinetic isotope effect is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. Generally, a primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. Secondary KIEs can provide insight into changes in hybridization at or near the reaction center.

While direct KIE data for this compound is unavailable, the principles of KIE can be applied to hypothesize its behavior in various reaction types. For instance, in a hypothetical E2 elimination reaction where the C-I bond is cleaved and a proton is abstracted from the beta-carbon, substituting the abstracted hydrogen with deuterium (B1214612) would be expected to exhibit a primary kinetic isotope effect. The magnitude of this effect would help to elucidate the symmetry of the transition state.

Role of Catalysts and Reagents in Reaction Mechanism

The reactivity of this compound can be significantly influenced by the choice of catalysts and reagents. These components can alter reaction pathways, enhance reaction rates, and control selectivity.

Catalyst Cooperativity in Bimetallic Systems

Bimetallic catalysis, where two different metal centers work in concert to facilitate a chemical transformation, has emerged as a powerful strategy in synthesis. These systems can exhibit enhanced reactivity and selectivity compared to their monometallic counterparts due to synergistic effects between the metals. While specific research on the application of bimetallic systems to reactions of this compound is not extensively documented, the principles of bimetallic catalysis suggest potential applications.

For example, in a cross-coupling reaction, one metal could activate the C-I bond of this compound, while the other metal center could be involved in the transmetalation step with a suitable coupling partner. This cooperative action can lead to more efficient catalytic cycles.

Influence of Ligands and Additives

Ligands and additives play a crucial role in modulating the reactivity and selectivity of metal-catalyzed reactions. Ligands, which bind to the metal center, can influence its electronic properties and steric environment, thereby affecting the outcome of the reaction. Additives can act as co-catalysts, scavengers, or phase-transfer agents to improve reaction efficiency.

In the context of reactions involving this compound, the choice of ligand in a transition metal-catalyzed coupling reaction, for instance, could influence the rate of oxidative addition and reductive elimination steps. The steric bulk and electronic nature of the ligand would be critical in determining the success of the catalytic process.

Regioselectivity and Stereoselectivity Studies

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that deal with the control of the position and spatial orientation of chemical bond formation.

In reactions involving the alkyl chain of this compound, such as elimination or substitution reactions, regioselectivity would determine which constitutional isomer is formed. For example, in an elimination reaction, the position of the resulting double bond would be dictated by the reaction conditions and the nature of the base used.

Stereoselectivity becomes relevant if a chiral center is formed during a reaction. For instance, if a nucleophilic substitution reaction at the carbon bearing the iodine atom were to proceed through an S\N2 mechanism, it would result in an inversion of stereochemistry if the starting material were chiral. However, as this compound is achiral, stereoselectivity would only be a consideration if a chiral reagent or catalyst were employed to induce asymmetry.

While specific studies on the regioselectivity and stereoselectivity of reactions of this compound are not prevalent in the literature, the general principles of these concepts provide a framework for predicting and controlling the outcomes of its chemical transformations.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the connectivity and environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the core structure of 1-(4-Iodobutyl)-4-methylbenzene. uobasrah.edu.iq

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals corresponding to the aromatic protons of the p-substituted benzene (B151609) ring, the methylene (B1212753) groups of the butyl chain, and the methyl group attached to the benzene ring. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) indicate the number of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals are expected for each carbon in the butyl chain, the methyl group, and the aromatic ring. The chemical shifts of the carbon atoms are influenced by their local electronic environment, providing key information for structural assignment. For instance, the carbon atom bonded to the iodine will have a characteristic chemical shift. In 1-iodobutane (B1219991), the carbon attached to iodine appears at a chemical shift of approximately 6.6 ppm. docbrown.info The presence of four distinct signals in the ¹³C NMR spectrum of 1-iodobutane confirms four different carbon environments. docbrown.info

A representative, though not identical, example is the analysis of 1-(but-3-enyl)-4-methylbenzene, which shows characteristic signals for its aromatic and aliphatic carbons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.2 | 128 - 130 |

| C-CH₂ (benzylic) | 2.5 - 2.7 | 35 - 40 |

| CH₂-CH₂-CH₂-I | 1.6 - 2.0 | 30 - 35 |

| CH₂-I | 3.1 - 3.3 | 5 - 10 |

| Ar-CH₃ | 2.2 - 2.4 | 20 - 22 |

| Quaternary Aromatic C | --- | 135 - 145 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons in the butyl chain and between the ortho- and meta-protons on the aromatic ring. This helps to piece together the fragments of the molecule. researchgate.net

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. sdsu.edulibretexts.org It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the respective 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edulibretexts.org HMBC is crucial for connecting the different parts of the molecule. For example, it would show a correlation between the benzylic protons and the quaternary aromatic carbon, as well as the adjacent aromatic carbons, confirming the attachment of the butyl chain to the methylbenzene ring.

For more complex molecules or to resolve ambiguities, advanced NMR techniques can be employed. pitt.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. uvic.ca While not always necessary for a relatively simple molecule like this compound, these methods are part of the comprehensive toolkit available for detailed structural elucidation. chemrxiv.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The C-I stretching vibration would be observed in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the benzene ring is a particularly strong feature.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H | Stretching | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1620 - 1450 | FT-IR, Raman |

| C-H | Bending | 1470 - 1350 | FT-IR |

| C-I | Stretching | 600 - 500 | FT-IR, Raman |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. shimadzu.comscience-softcon.de The benzene ring in this compound acts as a chromophore. The substitution on the benzene ring influences the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax). researchgate.net The UV-Vis spectrum would be expected to show characteristic absorption bands related to the π → π* transitions of the aromatic ring. The presence of the alkyl group and the iodoalkyl group will cause a slight shift in the absorption maxima compared to unsubstituted benzene.

Table 3: Expected UV-Vis Absorption for this compound

| Transition | Typical λmax (nm) for Alkylbenzenes |

| π → π* (E2-band) | ~200 - 220 |

| π → π* (B-band) | ~250 - 270 |

Note: The solvent can significantly influence the position and intensity of absorption bands.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alkylbenzenes include benzylic cleavage to form a stable tropylium (B1234903) ion or related structures. docbrown.info For this compound, characteristic fragments would be expected from the loss of an iodine atom, cleavage of the butyl chain, and the formation of the tolyl cation or a tropylium ion. The presence of iodine would also give a characteristic isotopic pattern.

Table 4: Potential Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Formation Pathway |

| 290 | [C₁₁H₁₅I]⁺ | Molecular Ion |

| 163 | [C₁₁H₁₅]⁺ | Loss of I• |

| 127 | [I]⁺ | Iodine atom |

| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage and rearrangement) |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govlibretexts.org It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. libretexts.org In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its retention time in a chromatographic column. wisc.edu Subsequently, it enters the mass spectrometer, where it is ionized, typically by a high-energy electron beam (Electron Ionization, EI). wisc.edu

The energized molecular ion is unstable and fragments in a predictable manner, creating a unique mass spectrum that serves as a molecular "fingerprint". chemguide.co.uklibretexts.org Analysis of this fragmentation pattern allows for structural confirmation. The weakest bond in the this compound molecule is the carbon-iodine (C-I) bond, making its cleavage a prominent fragmentation pathway. docbrown.infodocbrown.info

Expected Fragmentation Pattern in GC-MS: The mass spectrum of this compound would be expected to show several key fragments. The molecular ion peak (M+) would appear at an m/z corresponding to the entire molecule's mass. The most abundant peak, or base peak, often results from the formation of the most stable carbocation.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 274 | Molecular Ion | [C₁₁H₁₅I]⁺ | Represents the intact ionized molecule. |

| 147 | Butyl-toluene cation | [C₁₁H₁₅]⁺ | Result of losing the iodine atom (I•). This is often a significant peak due to the weak C-I bond. docbrown.info |

| 127 | Iodine cation | [I]⁺ | A characteristic peak indicating the presence of iodine in the molecule. docbrown.info |

| 91 | Tropylium ion | [C₇H₇]⁺ | A very common and stable fragment for alkylbenzenes, formed by cleavage of the butyl group and rearrangement of the toluene (B28343) moiety. docbrown.info |

| 57 | Butyl cation | [C₄H₉]⁺ | Represents the butyl chain fragmenting from the benzene ring. docbrown.info |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that interfaces a liquid chromatograph with a mass spectrometer. It is used for separating, identifying, and quantifying components in a mixture. While highly effective for polar compounds, analyzing non-polar molecules like this compound presents challenges for common ionization techniques like electrospray ionization (ESI). nih.gov

For non-polar compounds, Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable ionization source. nih.govchromatographyonline.com APCI vaporizes the eluent from the LC column in a heated nebulizer and uses a corona discharge to create reactant ions from the solvent, which then ionize the analyte molecules. libretexts.org Another approach for halogenated compounds involves inducing in-source fragmentation, where a high voltage is applied to fragment the molecule within the ion source, allowing for the selective detection of the resulting iodide ion (m/z 127). researchgate.net

| Parameter | Typical Condition for Non-Polar Compounds | Rationale/Reference |

|---|---|---|

| Chromatography Mode | Reversed-Phase HPLC | Common for separating compounds with non-polar characteristics. |

| Stationary Phase | C18 or C8 silica | Retains non-polar compounds through hydrophobic interactions. chromatographyonline.com |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol, or isopropanol) | Elutes compounds based on polarity. Isopropanol can be effective for highly non-polar molecules. chromforum.org |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | More effective than ESI for ionizing non-polar, low molecular weight species. libretexts.orgnih.gov |

| Detection Mode | Positive Ion Mode or Selective Ion Monitoring (SIM) for m/z 127 | Detects the pseudo-molecular ion [M+H]⁺ or specifically targets the iodide fragment. researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. While standard MS can identify a nominal mass of 274 for this compound, HRMS can distinguish its exact mass from other potential compounds that have the same nominal mass but different elemental compositions. acs.org

LC-HRMS combines the separation power of liquid chromatography with the precise mass detection of HRMS. researchgate.netnih.gov This is a powerful tool for identifying unknown organic iodine compounds in complex mixtures. acs.org By determining the exact mass of the precursor ion, a unique molecular formula can be assigned with high confidence. researchgate.net

| Molecular Formula | Nominal Mass (u) | Monoisotopic (Exact) Mass (u) | Comment |

|---|---|---|---|

| C₁₁H₁₅I | 274 | 274.02185 | The target compound, this compound. |

| C₁₄H₁₄N₅O₂ | 274 | 274.11475 | An isobaric compound with a different formula, easily distinguished by HRMS. |

| C₁₆H₂₂N₂O₂ | 274 | 274.16813 | Another isobaric compound with a different formula. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Iodine Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. nih.govresearchgate.net Unlike the other mass spectrometry methods discussed, ICP-MS does not provide molecular structure information. Instead, it is used to quantify the total amount of a specific element, in this case, iodine. aip.org

For the analysis of an organic compound like this compound, the sample must first undergo a preparation step, such as acid digestion or combustion, to break down the organic matrix and convert the iodine into a form suitable for introduction into the instrument. nih.gov The sample is then nebulized and introduced into a high-temperature argon plasma (around 6000-10000 K), which atomizes and ionizes the iodine. The mass spectrometer then separates and detects the iodine ions (specifically the isotope ¹²⁷I), providing precise quantification. nih.govrsc.org The high ionization potential of iodine presents a challenge, but modern ICP-MS instruments offer excellent selectivity and sensitivity for its measurement. nih.govresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the crystal structure can be solved and refined. researchgate.net While predicting crystal structures is possible, experimental XRD provides unambiguous proof of the solid-state structure. researchgate.netnih.gov

| Structural Information from XRD | Description |

|---|---|

| Molecular Connectivity | Confirms the covalent bonding arrangement of all atoms. |

| Molecular Geometry | Provides precise measurements of all bond lengths (e.g., C-C, C-H, C-I) and bond angles. |

| Conformation | Determines the torsion angles and the spatial orientation of the butyl chain relative to the benzene ring. |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). researchgate.net |

| Unit Cell Parameters | Measures the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal. |

| Intermolecular Interactions | Reveals non-covalent interactions like van der Waals forces that govern how molecules pack together. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 1-(4-Iodobutyl)-4-methylbenzene from reaction mixtures and for purity assessment. oup.comlibretexts.org The choice of chromatographic technique is dictated by the volatility and polarity of the compound and the nature of the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. longdom.org It is extensively used for purity assessment and the analysis of complex mixtures in the pharmaceutical and chemical industries. longdom.organalis.com.my

For the analysis of alkyl halides and substituted toluenes, reversed-phase HPLC is a common approach. tandfonline.comnih.gov In a typical setup, a nonpolar stationary phase, such as an ODS (octadecylsilyl) column, is used in conjunction with a polar mobile phase. tandfonline.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. libretexts.org Detection is often achieved using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region. analis.com.mynih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Condition |

|---|---|

| Column | HC ODS SIL X (0.26 x 25 cm) nih.gov |

| Mobile Phase | Water/Acetonitrile mixture nih.gov |

| Detection | UV at 225 nm nih.gov |

| Flow Rate | Typically 1.0 mL/min metrohm.com |

| Injection Volume | 5 µL nih.gov |

This table presents a generalized set of HPLC conditions based on methods for similar compounds and is for illustrative purposes.

Research on the quantitative separation of alkyl halides has demonstrated the utility of HPLC with a refractive index (RI) detector, particularly when dealing with mixtures containing toluene (B28343). tandfonline.com The choice of a suitable stationary phase and mobile phase composition is critical for achieving optimal separation and resolution from potential impurities or other reaction components. researchgate.net

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. nih.govnih.gov Given that this compound possesses a degree of volatility, GC can be effectively employed for its analysis, particularly for monitoring reaction progress and identifying volatile byproducts. copernicus.org

In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. shimadzu.com For halogenated compounds, an electron capture detector (ECD) is often used due to its high sensitivity for electrophilic species. nih.gov Alternatively, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing both quantitative data and structural information for confident identification. nih.govshimadzu.com

Table 2: Typical GC-MS Parameters for Analysis of Iodinated Aromatic Compounds

| Parameter | Condition |

|---|---|

| Column | ZB-Wax (20 m x 0.18 mm x 0.18 µm) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless nih.gov |

| Oven Program | Temperature gradient (e.g., 40°C to 240°C) nih.gov |

| Detector | Mass Spectrometer (MS) nih.gov |

This table provides an example of GC-MS conditions used for the analysis of iodinated aromatic amines and serves as a general guideline.

Studies on the analysis of iodinated derivatives of aromatic amines have compared various GC techniques, highlighting the high sensitivity and resolving power of GC for such compounds. nih.gov Headspace GC-MS is another valuable technique for analyzing volatile organic compounds, including alkyl halides, in various matrices. shimadzu.com

While HPLC and GC are used to analyze the intact molecule of this compound, Ion Chromatography (IC) is a specialized technique for the determination of its constituent ionic species, specifically iodide, after appropriate sample preparation. carleton.edu IC is a form of liquid chromatography that separates ions based on their interaction with an ion-exchange resin. carleton.edu

This method is particularly useful for quantifying the amount of iodine in a sample after mineralization, a process that converts the organically bound iodine into inorganic iodide. metrohm.com Suppressed conductivity detection is a common and highly sensitive method for detecting anions like iodide. metrohm.comthermofisher.com IC offers high speed and accuracy for halide analysis compared to traditional wet chemical methods. thermofisher.com

Recent advancements in IC, such as Reagent-Free Ion Chromatography (RFIC) systems, have further simplified the methodology and improved reproducibility. thermofisher.com IC has been successfully applied to determine iodide in a wide range of samples, including pharmaceuticals, seawater, and table salt. thermofisher.comthermofisher.comnih.govnih.govmetrohmusa.com

Spectrophotometric and Spectroscopic Analytical Methods

Spectrophotometric and spectroscopic methods provide alternative and often complementary approaches to chromatographic techniques for the quantification of iodine. iupac.orgacs.org These methods are based on the interaction of electromagnetic radiation with the analyte.

Catalytic spectrophotometric methods are highly sensitive techniques for the determination of trace amounts of iodide. asianpubs.orgnih.gov These methods are based on the catalytic effect of iodide on certain chemical reactions, where the rate of the reaction is proportional to the concentration of iodide. asianpubs.orgrsc.org

One common reaction involves the oxidation of a dye, where the change in absorbance of the dye over time is monitored spectrophotometrically. asianpubs.orgnih.gov For instance, the catalytic effect of iodide on the oxidation of dyes like Variamine Blue or Indigo Carmine has been utilized for its quantification. asianpubs.orgnih.gov These methods are known for their simplicity, low cost, and high sensitivity, with detection limits often in the nanogram per milliliter (ng/mL) range. asianpubs.orgasianpubs.org The development of green spectrophotometric methods, which use safer and more environmentally friendly reagents, is also an area of active research. ui.ac.idresearchgate.net

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are powerful elemental analysis techniques that can be used to determine the total iodine content in a sample containing this compound after appropriate sample digestion. researchgate.net

Atomic Absorption Spectrometry (AAS) measures the absorption of light by free atoms in the gaseous state. rsc.org For iodine determination, specialized techniques are required due to its high excitation energy. nih.govnih.gov Methods using a graphite-tube atomizer or a platinum-loop atomizer have been developed to achieve the necessary sensitivity for iodine detection. nih.govnih.gov Indirect methods, where the interfering effect of iodine on the determination of another element like mercury is measured, have also been reported. rsc.org

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) utilizes a high-temperature plasma to excite atoms, which then emit light at characteristic wavelengths. researchgate.net While traditionally challenging for halogens, recent advancements in spectrometer and detector design have enabled the accurate determination of iodine by ICP-OES. horiba.comspectroscopyonline.comresearchgate.net This technique is particularly well-suited for determining halogens at trace levels and can be applied to a wide variety of sample matrices after complete digestion or dissolution. spectroscopyonline.comrsc.org However, spectral interferences from other elements, such as phosphorus, can be a challenge and may require specific sample preparation steps to overcome. researchgate.netscispace.com

Table 3: Comparison of Spectroscopic Methods for Iodine Determination

| Method | Principle | Typical Detection Limit | Key Considerations |

|---|---|---|---|

| Catalytic Spectrophotometry | Measures the rate of an iodide-catalyzed reaction. asianpubs.org | ng/mL range asianpubs.orgasianpubs.org | Simple, low-cost, but can be prone to interferences. nih.gov |

| Atomic Absorption Spectrometry (AAS) | Measures light absorption by free iodine atoms. rsc.org | ng range (absolute) nih.gov | Requires specialized atomizers for direct determination. nih.govnih.govcapes.gov.br |

| ICP-OES | Measures light emission from excited iodine atoms in a plasma. researchgate.net | ppb in solution eag.com | Can be affected by spectral interferences. researchgate.netscispace.com |

This table provides a summary and comparison of the different spectroscopic methods discussed.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical process that transforms an analyte into a derivative with properties more suitable for a given analytical method. research-solution.com This can increase volatility for gas chromatography (GC), enhance ionization for mass spectrometry (MS), or introduce a chromophore or fluorophore for UV or fluorescence detection in liquid chromatography (LC). research-solution.comacademicjournals.orgmdpi.com For alkyl halides like this compound, derivatization can be a crucial step to improve sensitivity and selectivity.

In liquid chromatography, derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). academicjournals.orgactascientific.com

Pre-column derivatization involves reacting the analyte with a reagent before chromatographic separation. actascientific.com This approach offers several advantages, including the removal of excess reagent before analysis and the potential to modify the chromatographic behavior of the analyte. academicjournals.org For alkyl halides, a key challenge is their often-limited ionization efficiency in common LC-MS interfaces like electrospray ionization (ESI). A pre-column derivatization strategy can introduce a permanently charged or easily ionizable group into the molecule.

A generic method for the analysis of potentially genotoxic alkyl halides by LC-MS/MS utilizes pre-column derivatization with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction converts the alkyl halide into a charged pyridinium (B92312) salt, which significantly enhances its detectability by MS. nih.gov The derivatization is selective for alkyl halides and allows for highly specific and sensitive detection using tandem mass spectrometry (MS/MS) techniques like neutral loss and precursor ion scanning. nih.gov Optimized conditions for this type of reaction, including solvent, temperature, and reaction time, are critical for achieving robust and quantitative results. nih.gov

Post-column derivatization occurs after the analytes have been separated on the LC column and before they enter the detector. actascientific.com This technique is advantageous because it avoids the formation of multiple derivative products from a single analyte and does not alter the chromatography of the original compound. actascientific.com However, it requires a reaction that is rapid and complete in the mobile phase stream, and the instrumentation is generally more complex. While less common for alkyl halides in LC-MS, the principle is widely applied for other classes of compounds to enhance detection. actascientific.com

Gas chromatography (GC) is a powerful technique for separating volatile compounds. phenomenex.blog However, many organic molecules, including those with functional groups containing active hydrogens (e.g., alcohols, amines, carboxylic acids), are not sufficiently volatile or thermally stable for direct GC analysis. research-solution.comsigmaaldrich.com Silylation is the most common derivatization technique used in GC to address this issue. phenomenex.blogchromtech.com It involves replacing an active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) or other alkylsilyl group. phenomenex.blog The resulting silyl (B83357) derivatives are typically more volatile, less polar, and more thermally stable than the parent compounds. chromtech.com

While this compound itself is likely volatile enough for GC analysis, silylation would be a critical step for analyzing its potential precursors or metabolites that contain hydroxyl or carboxyl groups. The general order of reactivity for a functional group with a silylating reagent is: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent. sigmaaldrich.com It can be used with a catalyst like trimethylchlorosilane (TMCS) for derivatizing sterically hindered groups. sigmaaldrich.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The most volatile of the trimethylsilyl acetamides, making it useful in trace analysis where reagent peaks might interfere with analyte peaks. research-solution.comyoutube.com

N-trimethylsilylimidazole (TMSI): A strong silyl donor particularly effective for derivatizing hydroxyl groups and carboxylic acids. phenomenex.blog

Hexamethyldisilazane (HMDS): A weaker silyl donor, often used in combination with TMCS as a catalyst. research-solution.com

The silylation reaction is typically performed in an aprotic solvent, as protic solvents like water or alcohols will react with the reagent. phenomenex.blog Reaction conditions, such as temperature and time, must be optimized for the specific analyte and reagent used. sigmaaldrich.com

Table 1: Common Silylating Reagents for GC Analysis

| Reagent | Abbreviation | Key Characteristics | Primary Targets | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong silyl donor; often used with TMCS catalyst. | Alcohols, phenols, carboxylic acids, amines, amides | sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS-acetamide; produces a stable, volatile byproduct. | Similar to BSTFA; ideal for trace analysis. | research-solution.comyoutube.com |

| N-trimethylsilylimidazole | TMSI | Strong hydroxyl derivatization; imidazole (B134444) byproduct is neutral. | Hydroxyl groups, carboxylic acids | phenomenex.blog |

| Trimethylchlorosilane | TMCS | Weak silyl donor; primarily used as a catalyst with other reagents. | Sterically hindered groups (as catalyst) | phenomenex.blogsigmaaldrich.com |

| Hexamethyldisilazane | HMDS | Weak silyl donor; often requires a catalyst. | Carbohydrates, sugar acids | research-solution.com |

Besides silylation, other derivatization reactions like alkylation and acylation are employed in GC analysis. chromtech.comgcms.cz

Alkylation involves replacing an acidic hydrogen with an alkyl group. chromtech.comgcms.cz This reduces polarity and is commonly used for carboxylic acids and phenols. chromtech.com Pentafluorobenzyl bromide (PFBBr) is a notable alkylating agent that introduces a pentafluorobenzyl group into the molecule. research-solution.comphenomenex.blog The resulting derivatives are highly sensitive to Electron Capture Detection (ECD), making this a powerful technique for trace analysis. phenomenex.blog

Acylation involves the introduction of an acyl group. gcms.cz Reagents such as perfluoroacid anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) react with alcohols, phenols, and amines to form stable, volatile derivatives. research-solution.com The fluorinated nature of these derivatives also enhances their detectability by ECD. chromtech.com

For the specific analysis of iodide, a method has been developed that involves its oxidation and subsequent reaction with N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline. rsc.orgresearchgate.net This derivative is then extracted and analyzed by GC-MS. The reaction is rapid, completing within a minute, and provides a highly sensitive and selective means of quantifying iodide, with detection limits as low as 8 ng/L. rsc.org This approach could be adapted for the analysis of iodide released from the decomposition of this compound.

Sample Preparation Methodologies for Iodinated Compounds

Effective sample preparation is critical for accurate analysis, as it serves to isolate the analyte of interest from a complex matrix, concentrate it, and remove interfering substances. pnnl.gov For total iodine analysis, the sample preparation must be capable of breaking down the sample matrix completely to liberate the iodine.

Microwave-Induced Combustion (MIC) is a highly efficient sample preparation technique for the determination of trace and ultra-trace elements, including iodine, in a wide range of organic matrices. nih.govnih.govspectroscopyonline.com The method combines the principles of combustion and microwave-assisted digestion within a single, closed-vessel system. spectroscopyonline.com

The process involves placing the sample (up to 500 mg) inside a quartz holder within a pressurized vessel filled with pure oxygen (e.g., 15 bar). nih.govspectroscopyonline.com A high-power microwave pulse ignites the sample, leading to its complete combustion. The gaseous products, including the liberated iodine, are trapped in an absorbing solution placed at the bottom of the vessel. nih.gov A subsequent reflux step, using lower-power microwave radiation, ensures that any analytes adsorbed on the vessel walls are washed down into the absorbing solution, leading to high and quantitative recoveries. nih.govspectroscopyonline.com

Key advantages of MIC include:

High Digestion Efficiency: Achieves complete combustion of organic matrices, with residual carbon content often below 1%. nih.govspectroscopyonline.com

Speed and Throughput: A single run can process multiple samples (e.g., up to eight) in approximately 25-30 minutes. nih.govspectroscopyonline.com

Low Contamination Risk: The closed-vessel system minimizes the risk of external contamination and loss of volatile analytes. nih.gov

Compatibility: The resulting digest is a simple aqueous solution, making it highly compatible with subsequent analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.govnih.gov

Studies have demonstrated the effectiveness of MIC for iodine determination in diverse and complex matrices such as food products and biological samples. nih.govnih.gov The choice of absorbing solution is critical for trapping the iodine species effectively. Solutions such as ammonium (B1175870) hydroxide (B78521), ammonium carbonate, and tetramethylammonium (B1211777) hydroxide (TMAH) have been used successfully, with recoveries exceeding 97%. nih.govnih.gov

Table 2: Research Findings on Microwave-Induced Combustion (MIC) for Iodine Analysis

| Sample Matrix | Absorbing Solution | Key Findings | Reference |

|---|---|---|---|

| Food (Bovine liver, milk powder, etc.) | 50 mmol/L (NH₄)₂CO₃ or 56 mmol/L TMAH | Recoveries >99%; LOQ of 0.002 µg/g; residual carbon <1%. | nih.gov |

| Human Nail | 50 mmol/L NH₄OH | Recoveries from 93% to 102%; RSD <8%; eliminated carbon-based and memory effect interferences for ICP-MS. | nih.gov |

| Pharmaceutical Products | Dilute acid solutions | Complete digestion of various drug formulations; resulting solution suitable for multi-element analysis by ICP-MS. | spectroscopyonline.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. dntb.gov.ua It has become a popular tool for calculating various molecular properties and reaction mechanisms. dntb.gov.uarsc.org

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. schrodinger.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Energetic calculations using DFT can provide the total electronic energy of the molecule. From this, other thermodynamic properties such as the enthalpy of formation and Gibbs free energy can be computed, which are crucial for understanding the stability and potential reaction pathways of the compound. rsc.orgnih.gov

Table 1: Hypothetical Data for Geometry Optimization of this compound

| Parameter | Hypothetical Optimized Value |

| C-I Bond Length | Data not available |

| C-C (butyl chain) Bond Lengths | Data not available |

| C-C (aromatic) Bond Lengths | Data not available |

| C-H Bond Lengths | Data not available |

| C-C-C Bond Angles | Data not available |

| Toluene-Butyl Dihedral Angle | Data not available |

| Total Electronic Energy | Data not available |

| Enthalpy of Formation | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.netresearchgate.netchemrxiv.org For this compound, this could include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of NMR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption wavelengths in the UV-Vis spectrum. nih.gov

Table 2: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | C-I Stretch | Data not available |

| Aromatic C-H Stretch | Data not available | |

| Aliphatic C-H Stretch | Data not available | |

| ¹H NMR Spectroscopy | Chemical Shift (CH₃) | Data not available |

| Chemical Shift (CH₂-I) | Data not available | |

| Chemical Shift (Aromatic H) | Data not available | |

| ¹³C NMR Spectroscopy | Chemical Shift (C-I) | Data not available |

| Chemical Shift (Aromatic C) | Data not available | |

| UV-Vis Spectroscopy | λmax | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found.

DFT is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.org This involves identifying reactants, products, intermediates, and, crucially, transition states. The activation energy of a reaction can be calculated from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics. rsc.orgnih.gov For this compound, one could model reactions such as nucleophilic substitution at the carbon bearing the iodine atom.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the molecular orbitals can provide deep insights into the electronic properties and reactivity of a compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important parameter that provides information about the chemical reactivity and stability of a molecule. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. chalcogen.ro From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I ≈ -E_HOMO)

Electron Affinity (A ≈ -E_LUMO)

Electronegativity (χ = (I + A) / 2)

Chemical Hardness (η = (I - A) / 2)

Softness (S = 1 / η)

Electrophilicity Index (ω = μ² / 2η)

Table 3: Hypothetical Reactivity Descriptors for this compound

| Parameter | Formula | Hypothetical Value |

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available | |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Data not available |

| Ionization Potential | I ≈ -E_HOMO | Data not available |

| Electron Affinity | A ≈ -E_LUMO | Data not available |

| Electronegativity | χ = (I + A) / 2 | Data not available |

| Chemical Hardness | η = (I - A) / 2 | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound was found.

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization of electrons in molecules. uni-muenchen.deyoutube.com It provides a localized picture of bonding that is closer to the intuitive Lewis structure representation. NBO analysis can reveal important information about:

Hybridization: The spd composition of atomic orbitals in bonds and lone pairs. youtube.com

Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory and indicates the strength of hyperconjugative and resonance effects. wisc.edu

An In-depth Analysis of the Chemical Compound this compound

The chemical compound this compound is an alkyl halide derivative of toluene. This molecule, while not extensively documented in mainstream chemical literature, holds potential as a valuable intermediate in organic synthesis and for various applications in materials science. Its structure, featuring a tolyl group attached to a four-carbon chain terminating in an iodine atom, provides a unique combination of an aromatic ring and a reactive alkyl iodide functional group. This article aims to provide a focused examination of this compound, adhering strictly to its chemical nature, synthesis, and computational analysis.

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 1-(4-iodobutyl)-4-methylbenzene at an atomic level. These methods can provide insights into its structure, reactivity, and potential interactions, complementing experimental findings.

For a molecule like this compound, MD simulations could be employed to:

Study Conformational Dynamics: The butyl chain can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other species or surfaces.

Simulate Behavior in Solution: By simulating the compound in different solvents, one can understand its solvation properties, including the organization of solvent molecules around the aromatic ring and the alkyl iodide chain.

Investigate Interfacial Behavior: MD simulations are particularly useful for studying how molecules like linear alkylbenzenes arrange themselves at interfaces, such as at the air-water interface or on a solid surface. nih.gov This is relevant for applications in surfactants and surface modification. For example, studies on linear alkylbenzene sulfonates show how the alkyl tail length and branching affect surface tension and molecular tilt at the water/air interface. nih.gov

A general approach to setting up an MD simulation for this compound would involve defining a force field (e.g., CHARMM, AMBER, OPLS-AA) that accurately describes the interatomic potentials for all the atoms in the molecule and the surrounding medium. nih.gov The system would then be simulated for a sufficient length of time to observe the desired dynamic events.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity. While typically used for biological activity, QSAR can also be applied to predict chemical reactivity and physical properties. For this compound, a QSAR study could be developed to predict its reactivity in various chemical reactions. nih.gov

A QSAR study for the chemical reactivity of this compound would involve the following steps:

Data Set Compilation: A dataset of related alkyl halides with known reaction rates for a specific reaction (e.g., nucleophilic substitution) would be compiled. nih.govrsc.org

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For a molecule like this compound, relevant descriptors might include:

Electronic Descriptors: Parameters like the partial charge on the carbon atom bonded to the iodine, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) could be crucial for predicting its susceptibility to nucleophilic or electrophilic attack.

Steric Descriptors: Molar refractivity (MR) and other parameters describing the size and shape of the molecule would be important for understanding how sterically hindered the reaction center is. nih.gov

Topological Descriptors: These descriptors encode information about the connectivity of atoms in the molecule.

While no specific QSAR studies on the chemical reactivity of this compound have been reported, the principles of QSAR are well-established and could be a valuable tool for predicting its behavior in various chemical transformations. nih.govacs.org

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block in the Construction of Complex Organic Architectures

The structure of 1-(4-iodobutyl)-4-methylbenzene, featuring a reactive iodo-functionalized alkyl chain attached to an aromatic ring, makes it a useful precursor for synthesizing intricate molecules. A key application is in the construction of bicyclic amine structures, which are core components of various biologically active compounds.

For instance, it has been utilized in the synthesis of N-substituted quinuclidine (B89598) derivatives. Quinuclidine, a bicyclic amine, is a structural motif found in many natural alkaloids and synthetic compounds. wikipedia.org The synthesis involves the alkylation of a suitable amine with this compound. In one specific example, the compound is used to alkylate N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-N-(4-methylphenyl)amine to create a more complex tertiary amine. This reaction highlights the role of the iodobutyl moiety as an electrophile that readily reacts with nucleophilic nitrogen atoms to form new carbon-nitrogen bonds, extending the molecular framework and introducing the p-tolylbutyl group onto the quinuclidine core.

This strategic use of this compound allows for the modular assembly of complex architectures by connecting an alicyclic amine system with an aromatic group through a flexible butyl linker.

Precursor for Radiolabeled Probes (Focus on chemical synthesis, not biological application)

The presence of an iodine atom in this compound makes it a suitable precursor for the synthesis of radiolabeled compounds, particularly for use in Positron Emission Tomography (PET). mdpi.com The carbon-iodine bond can be targeted for nucleophilic substitution reactions to introduce a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]), into the molecule. nih.gov

The chemical synthesis process typically involves a nucleophilic substitution reaction where the iodide, a good leaving group, is displaced by [¹⁸F]fluoride. The synthesis of the analogous compound, [¹⁸F]4-(4-fluorobutyl)toluene, illustrates this process. The precursor, this compound, is reacted with a source of [¹⁸F]fluoride, such as [¹⁸F]KF complexed with a kryptofix ligand (e.g., Kryptofix 2.2.2), in an appropriate solvent. The reaction mixture is heated to facilitate the displacement of the iodide by the fluoride (B91410) ion.

| Precursor | Reagents | Conditions | Product |

| This compound | [¹⁸F]KF/Kryptofix 2.2.2 | Heating in solvent | [¹⁸F]4-(4-Fluorobutyl)toluene |

This table represents a generalized synthetic route for radiofluorination based on standard methodologies for converting alkyl iodides to alkyl fluorides for PET applications.

This method provides a direct pathway to introduce the ¹⁸F isotope, creating a radiotracer from a non-radioactive precursor. nih.gov The development of such synthetic methods is crucial for producing the probes needed for molecular imaging research. nih.govresearchgate.net The focus of this application is purely on the chemical transformation that enables the creation of the radiolabeled molecule. nih.gov

Intermediate in the Development of Specialty Chemicals

This compound is a valuable intermediate in the synthesis of specialty chemicals, particularly those with applications in materials science and pharmaceuticals. Its utility stems from the reactive C-I bond, which allows for its incorporation into larger, more functional molecules through alkylation reactions.

An example of its use is in the creation of precursors for organometallic compounds and other functional materials. The iodobutyl group can react with various nucleophiles, such as amines, phosphines, or thiolates, to introduce the 4-methylphenylbutyl moiety into a target structure. For example, it is listed as a chemical intermediate available for research and development purposes, indicating its role as a building block for more complex proprietary molecules. cbsa-asfc.gc.ca

The general reaction scheme involves the nucleophilic substitution of the iodide by a suitable nucleophile (Nu⁻):

CH₃-C₆H₄-(CH₂)₄-I + Nu⁻ → CH₃-C₆H₄-(CH₂)₄-Nu + I⁻

This versatility allows chemists to synthesize a range of derivatives for specific applications, such as developing new ligands for catalysis or creating molecules with specific electronic or photophysical properties.

Applications in Material Science Precursors (e.g., polymers, functional materials)

While specific, large-scale industrial applications in material science are not extensively documented in readily available literature, the chemical nature of this compound makes it a plausible precursor for various functional materials and polymers. The principles of polymer and materials chemistry suggest several potential synthetic routes where this compound could be employed.

One potential application is in the synthesis of functionalized polymers. The terminal iodide can act as an initiator or a terminating agent in certain types of polymerization reactions. More commonly, it can be used in post-polymerization modification. For example, a pre-formed polymer containing nucleophilic side chains (e.g., amine or hydroxyl groups) could be functionalized by reacting it with this compound. This would append the p-tolylbutyl group to the polymer backbone, thereby modifying the material's properties, such as its hydrophobicity, solubility, or thermal characteristics.

Furthermore, the compound could be used to synthesize monomers for subsequent polymerization. For instance, reaction with a vinyl-containing nucleophile could yield a monomer that incorporates the p-tolylbutyl group, which could then be polymerized to create a specialty polymer with tailored properties. The development of advanced materials often relies on such customized precursors to achieve desired performance characteristics. berkeley.edu

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of alkyl-aryl iodides often involves methods that are not environmentally benign. Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to 1-(4-Iodobutyl)-4-methylbenzene.

Current efforts in the broader field of organoiodine chemistry are centered on eco-friendly procedures. For instance, the use of polyethylene (B3416737) glycol (PEG) as a green reaction medium for the iodination of aromatic compounds has shown promise, offering advantages like simple reaction procedures and high yields. benthamdirect.com Similarly, methods employing molecular iodine or iodide anions with environmentally friendly oxidants are being explored to enhance the green chemical profile of iodination processes. mdpi.com

Future synthetic strategies for this compound could incorporate these principles. The development of catalytic systems that avoid heavy metals and utilize non-toxic solvents will be a key area of investigation. Biocatalysis, a rapidly growing field, presents another exciting frontier. tudelft.nl Engineering enzymes to selectively iodinate the alkyl chain precursor or the aromatic ring could offer a highly efficient and sustainable route to the target molecule. Furthermore, photocatalytic methods, which use light as a clean energy source, could enable the synthesis under mild conditions, potentially reducing energy consumption and by-product formation. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Green Solvent Iodination | Reduced environmental impact, potential for solvent recycling. | Screening of biodegradable and non-toxic solvents. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific iodination. |

| Photocatalysis | Use of renewable energy, mild reaction conditions. nih.gov | Development of efficient photocatalysts for C-I bond formation. |

| Catalyst-Free Iodination | Avoidance of metal contamination, simplified purification. acs.org | Optimization of reaction conditions for high yields and selectivity. |

Exploration of Novel Reactivity Patterns for Alkyl and Aryl Iodides

The dual reactivity of this compound, stemming from its alkyl iodide and aryl iodide functionalities, opens up a vast playground for exploring novel chemical transformations.

The alkyl iodide moiety is a classic electrophile, but recent advancements have showcased its potential in radical reactions. Visible-light-mediated photoredox catalysis can generate alkyl radicals from unactivated alkyl iodides under mild conditions, which can then participate in various coupling reactions. nih.gov This opens up possibilities for C-C and C-heteroatom bond formations at the butyl chain of this compound that were previously challenging.

The aryl iodide group is a well-established partner in cross-coupling reactions. However, research continues to expand the scope and efficiency of these transformations. For example, gold-catalyzed sulfonylation of aryl iodides has been developed, offering a complementary method to traditional palladium or copper catalysis. acs.org Exploring such novel catalytic systems for the functionalization of the tolyl group in this compound could lead to the synthesis of a diverse range of derivatives with unique properties. Furthermore, strategies for the chemoselective activation of either the alkyl or aryl C-I bond will be crucial for controlled, stepwise functionalization of the molecule.

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The combination of experimental techniques and computational modeling offers a powerful approach to elucidate these mechanisms.

For instance, computational studies using density functional theory (DFT) can provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the nature of catalyst-substrate interactions. acs.org Such studies can help to understand the factors governing the reactivity and selectivity in both the alkyl and aryl C-I bond activations. researchgate.net For example, computational analysis can shed light on the mechanism of electrophilic iodination, helping to refine reaction conditions for improved efficiency. rsc.org

Experimentally, techniques like kinetic analysis, isotopic labeling, and in-situ spectroscopy can provide crucial data to validate and refine the proposed computational models. A thorough mechanistic investigation of the various coupling and substitution reactions of this compound will enable a more rational approach to catalyst design and reaction optimization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. nih.govyoutube.com The synthesis of this compound and its subsequent functionalization are well-suited for integration into flow chemistry platforms.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For exothermic reactions, the superior heat dissipation in flow systems can prevent the formation of byproducts and ensure safer operation. Furthermore, flow chemistry allows for the straightforward integration of in-line purification and analysis techniques, streamlining the entire synthetic process.

Automated synthesis platforms can further accelerate the exploration of the chemical space around this compound. nih.govyoutube.com By combining robotic liquid handling with automated reaction execution and analysis, researchers can rapidly screen a wide range of reaction conditions, catalysts, and coupling partners. This high-throughput approach can significantly shorten the time required to discover novel derivatives and optimize their synthesis.

Table 2: Advantages of Integrating Modern Synthetic Technologies

| Technology | Application to this compound | Expected Benefits |

| Flow Chemistry | Synthesis of the core structure and subsequent derivatization. | Improved safety, higher yields, easier scale-up, better process control. nih.gov |